

# Introduction: A Molecule of Interest in Modern Chemistry

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## Compound of Interest

Compound Name:	<i>3-Fluoro-5-(thiophen-3-yl)benzoic acid</i>
CAS No.:	<i>1261925-85-2</i>
Cat. No.:	<i>B580875</i>

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**3-Fluoro-5-(thiophen-3-yl)benzoic acid** is a synthetic organic compound that stands at the intersection of several key areas in chemical research, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a fluorinated benzoic acid scaffold coupled with a thiophene ring, makes it a compelling building block for the development of novel pharmaceuticals and functional materials. The strategic placement of the fluorine atom can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.<sup>[1]</sup> Concurrently, the thiophene moiety is a well-established pharmacophore found in numerous approved drugs, contributing to a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer effects.<sup>[2][3][4]</sup>

This technical guide provides a comprehensive overview of **3-Fluoro-5-(thiophen-3-yl)benzoic acid**, from its synthesis and characterization to its potential applications. It is intended for researchers, scientists, and professionals in drug development who are interested in leveraging the unique properties of this and similar molecules in their work.

## Physicochemical Properties

The properties of **3-Fluoro-5-(thiophen-3-yl)benzoic acid** can be predicted based on its structure and data from analogous compounds. A summary of these key properties is presented in the table below.

Property	Value	Source
Molecular Formula	C <sub>11</sub> H <sub>7</sub> FO <sub>2</sub> S	Calculated
Molecular Weight	222.24 g/mol	Calculated
Appearance	Expected to be a solid, likely a white or off-white powder	Analogy to similar compounds[1][5]
Melting Point	Not experimentally determined, but expected to be in the range of similar aromatic carboxylic acids.	N/A
Solubility	Likely soluble in organic solvents like DMSO, DMF, and methanol; sparingly soluble in water.	General knowledge of organic acids
pKa	Estimated to be around 4, typical for a benzoic acid.	General knowledge of organic acids

## Synthesis Methodology: A Focus on Suzuki-Miyaura Coupling

The most logical and widely applicable method for the synthesis of **3-Fluoro-5-(thiophen-3-yl)benzoic acid** is the Suzuki-Miyaura cross-coupling reaction.[6] This palladium-catalyzed reaction forms a carbon-carbon bond between an organohalide and an organoboron compound, offering high yields and excellent functional group tolerance.[7][8]

The proposed synthetic route involves the coupling of 3-bromo-5-fluorobenzoic acid with thiophene-3-boronic acid.

## Experimental Protocol: Suzuki-Miyaura Coupling

### Materials:

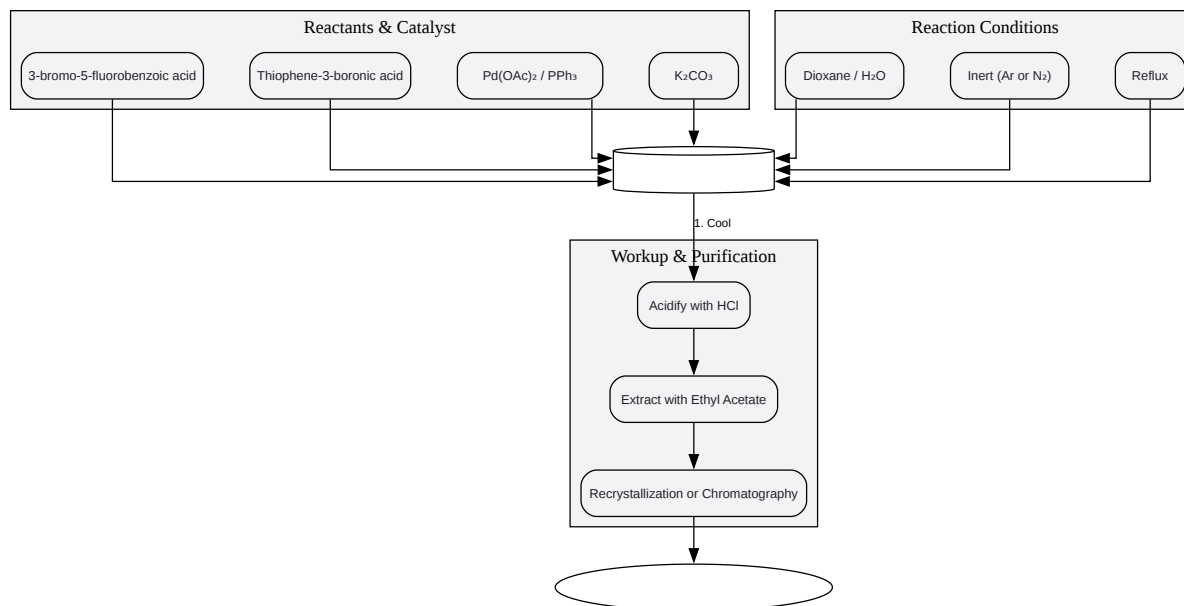
- 3-bromo-5-fluorobenzoic acid
- Thiophene-3-boronic acid
- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ )
- Triphenylphosphine ( $\text{PPh}_3$ ) or other suitable phosphine ligand
- Potassium carbonate ( $\text{K}_2\text{CO}_3$ ) or another suitable base
- 1,4-Dioxane and water (solvent system)
- Ethyl acetate (for extraction)
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Hydrochloric acid (HCl), 1M solution

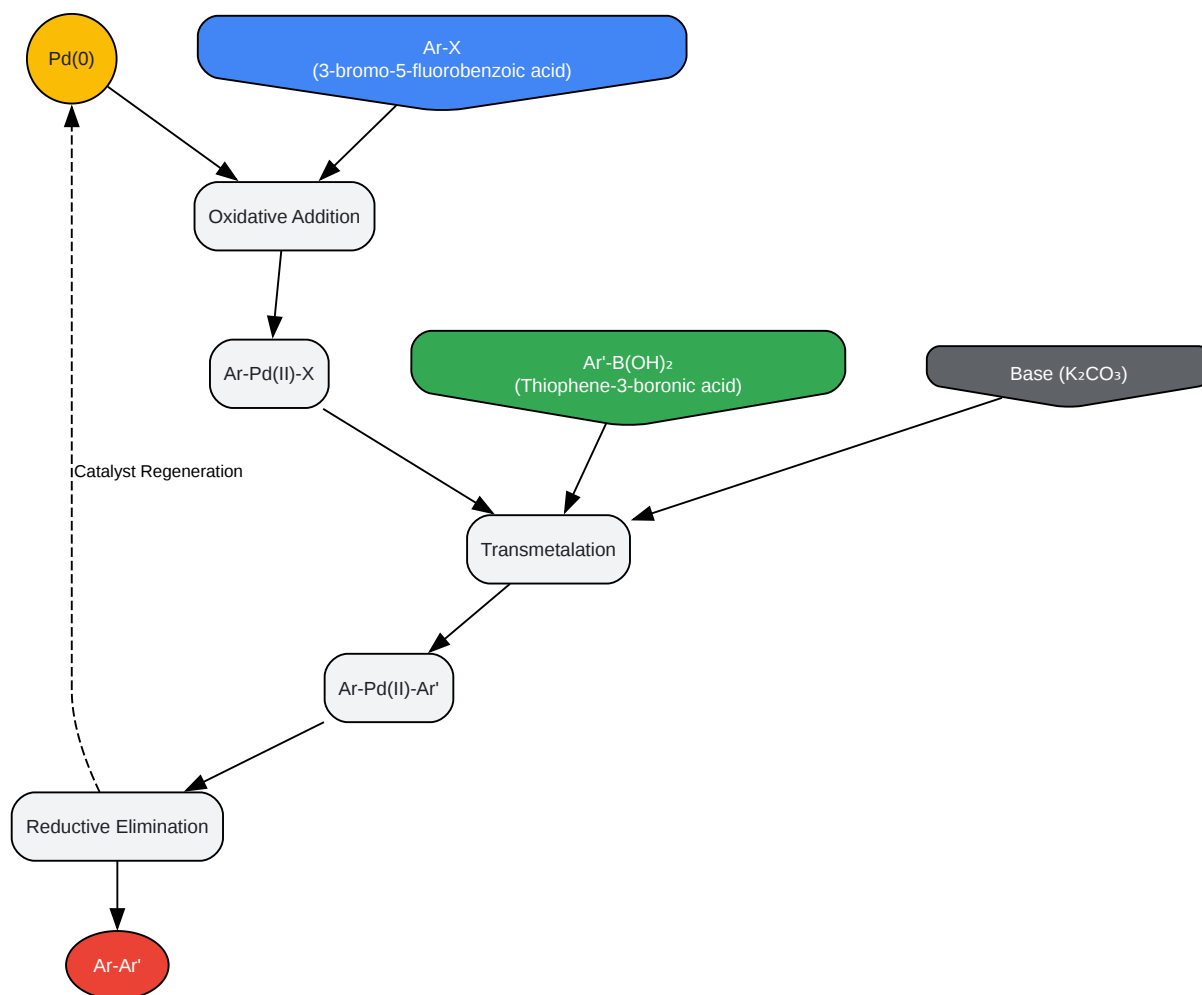
### Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-bromo-5-fluorobenzoic acid (1.0 eq), thiophene-3-boronic acid (1.2 eq), and potassium carbonate (3.0 eq).
- **Solvent Addition:** Add a 4:1 mixture of 1,4-dioxane and water to the flask. The volume should be sufficient to dissolve the reactants upon heating.
- **Degassing:** Bubble argon or nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
- **Catalyst Addition:** Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture.

- Reaction: Heat the mixture to reflux (approximately 90-100 °C) and maintain stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
- Workup:
  - Cool the reaction mixture to room temperature.
  - Acidify the mixture to a pH of 2-3 with 1M HCl. This will protonate the carboxylic acid, making it less soluble in water.
  - Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
  - Combine the organic layers and wash with brine.
  - Dry the organic layer over anhydrous magnesium sulfate.
  - Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure **3-Fluoro-5-(thiophen-3-yl)benzoic acid**.

## Synthesis Workflow Diagram





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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

## Characterization and Quality Control

To ensure the identity and purity of the synthesized **3-Fluoro-5-(thiophen-3-yl)benzoic acid**, a combination of analytical techniques should be employed.

Technique	Expected Results
<sup>1</sup> H NMR	The spectrum should show distinct signals for the aromatic protons on both the benzoic acid and thiophene rings. The coupling patterns and chemical shifts will be characteristic of the 1,3,5-trisubstituted benzene ring and the 3-substituted thiophene ring. The carboxylic acid proton will appear as a broad singlet, typically downfield.
<sup>13</sup> C NMR	The spectrum will display signals for all 11 carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, which will be significantly downfield.
<sup>19</sup> F NMR	A single resonance is expected for the fluorine atom, and its chemical shift will be indicative of its position on the aromatic ring.
Mass Spectrometry	The mass spectrum (e.g., ESI-MS) should show a molecular ion peak corresponding to the calculated molecular weight of the compound (222.24 g/mol ).
HPLC	High-performance liquid chromatography can be used to assess the purity of the final product. A single major peak should be observed under appropriate conditions.

## Potential Applications and Research Directions

The unique structural features of **3-Fluoro-5-(thiophen-3-yl)benzoic acid** suggest several promising avenues for research and application.

- **Drug Discovery:** The thiophene moiety is present in a wide array of biologically active compounds, exhibiting activities such as anti-inflammatory, antimicrobial, antiviral, and

anticancer properties. [2][3][9]The fluorinated benzoic acid portion can enhance drug-like properties. Therefore, this molecule could serve as a valuable scaffold for the synthesis of new therapeutic agents. For instance, related thiophene-containing compounds have shown potential as inhibitors of influenza virus fusion and as antitubercular agents. [10][11]

- **Materials Science:** Biaryl compounds are of great interest in the development of organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The combination of the electron-rich thiophene ring and the fluorinated benzoic acid could lead to materials with interesting electronic and photophysical properties.
- **Chemical Biology:** As a well-defined small molecule, **3-Fluoro-5-(thiophen-3-yl)benzoic acid** could be used as a chemical probe to study biological pathways or as a fragment in fragment-based drug discovery campaigns.

## Safety and Handling

While specific toxicity data for **3-Fluoro-5-(thiophen-3-yl)benzoic acid** is not available, it should be handled with the standard precautions for laboratory chemicals. Based on similar compounds, it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. [12]

- **Personal Protective Equipment (PPE):** Always wear safety glasses, gloves, and a lab coat when handling this compound.
- **Handling:** Use in a well-ventilated area, preferably in a fume hood. Avoid creating dust.
- **Storage:** Store in a tightly sealed container in a cool, dry place.

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